3-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one
Overview
Description
3-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one is a chemical compound with the molecular formula C15H7NO4 and a molecular weight of 265.22 g/mol It is characterized by its unique structure, which includes a nitro group attached to a phenanthro-pyran ring system
Preparation Methods
The synthesis of 3-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of phenanthro-pyran derivatives under controlled conditions. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at positions adjacent to the nitro group.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
3-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one can be compared with other nitro-substituted phenanthro-pyran compounds. Similar compounds include:
- 2-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one
- 4-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one
These compounds share structural similarities but differ in the position of the nitro group, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
14-nitro-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),9,11(15),12-heptaen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7NO4/c17-15-10-3-1-2-8-4-5-9-6-7-11(16(18)19)14(20-15)13(9)12(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIFWDGYGXCRLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC4=C(C=CC(=C34)C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145512 | |
Record name | 3-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102791-34-4 | |
Record name | 3-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102791344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-NITRO-5H-PHENANTHRO(4,5-BCD)PYRAN-5-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMP54WZ95C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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